molecular formula C40H49Cl2N5O4 B1591189 p53 and MDM2 proteins-interaction-inhibitor chiral CAS No. 939981-37-0

p53 and MDM2 proteins-interaction-inhibitor chiral

Cat. No. B1591189
M. Wt: 734.7 g/mol
InChI Key: DJZBZZRLUQDRII-IOLBBIBUSA-N
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Description

The p53 and MDM2 proteins-interaction-inhibitor chiral is a compound designed to target the interaction between the p53 protein and MDM2 . The p53 protein, encoded by the tumor suppressor gene TP53, is one of the most important tumor suppressor factors in vivo and can be negatively regulated by MDM2 through a negative feedback loop . The inhibitor works by blocking MDM2 to restore p53 function, which is a hotspot in the development of anticancer candidates .


Synthesis Analysis

The synthesis of p53 and MDM2 proteins-interaction-inhibitor chiral involves the use of small-molecule inhibitors . These inhibitors have been designed from the perspective of medicinal chemistry, focusing on the discovery, structural modification, preclinical, and clinical research of the compounds .


Molecular Structure Analysis

The molecular structure of the p53 and MDM2 proteins-interaction-inhibitor chiral is complex. The inhibitor is designed to bind to the p53-binding domain of MDM2 and aim to disrupt the binding of MDM2 to p53 . The binding surfaces of protein-protein interactions (PPIs) like p53 and MDM2 are usually different from those of common small-molecule targets .


Chemical Reactions Analysis

The chemical reactions involved in the functioning of the p53 and MDM2 proteins-interaction-inhibitor chiral are intricate. The inhibitor binds directly to MDM2 and blocks its interaction with p53, leading to stabilization of p53, TP53 target gene induction, cell-cycle arrest, and apoptosis in tumor cells with wild-type TP53 status .

Future Directions

The future directions for the development of agents targeting the p53–MDM2 interaction include the use of a multitarget strategy or targeted degradation strategy based on MDM2 . This has the potential to reduce the dose-dependent hematological toxicity of MDM2 inhibitors and improve their anti-tumor activity . There is also a need for patient stratification based on these aspects to gain better clinical responses, including the use of combination therapies for personalized medicine .

properties

IUPAC Name

2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49Cl2N5O4/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45/h8-17,26H,7,18-25,27H2,1-6H3/t39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZBZZRLUQDRII-IOLBBIBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590834
Record name 2-{4-[(4S,5R)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p53 and MDM2 proteins-interaction-inhibitor chiral

CAS RN

939981-37-0
Record name 2-{4-[(4S,5R)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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